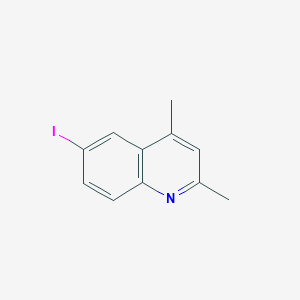
6-Iodo-2,4-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2,4-dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
Méthodes De Préparation
The synthesis of 6-Iodo-2,4-dimethylquinoline can be achieved through various methods. One common approach involves the iodination of 2,4-dimethylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the cyclization of appropriate precursors in the presence of iodine.
Industrial production methods often involve the use of catalytic processes to ensure high yields and purity. For example, the use of trifluoroacetic acid as a catalyst under acidic conditions has been reported to be effective .
Analyse Des Réactions Chimiques
6-Iodo-2,4-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Hydrogenation using palladium or platinum catalysts is a common method.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Iodo-2,4-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Iodo-2,4-dimethylquinoline depends on its specific application. In antimicrobial studies, it is believed to interfere with microbial cell wall synthesis or disrupt cellular processes. The iodine atom plays a crucial role in enhancing the compound’s reactivity and effectiveness.
Comparaison Avec Des Composés Similaires
6-Iodo-2,4-dimethylquinoline can be compared with other quinoline derivatives such as:
2,4-Dimethylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-2,4-dimethylquinoline: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
6-Chloro-2,4-dimethylquinoline: Another halogenated derivative with different chemical properties due to the presence of chlorine.
Propriétés
IUPAC Name |
6-iodo-2,4-dimethylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN/c1-7-5-8(2)13-11-4-3-9(12)6-10(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAISUCANNTZOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
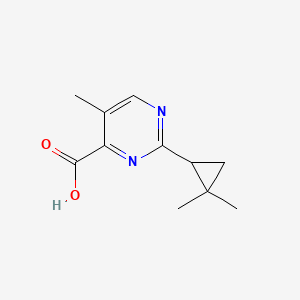
![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
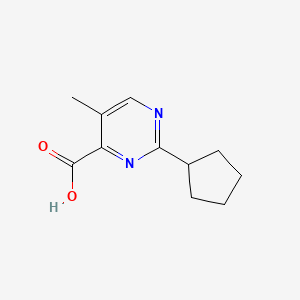
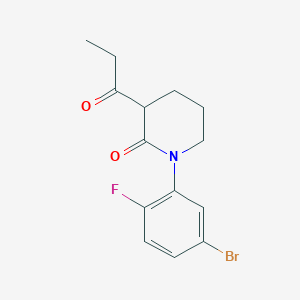
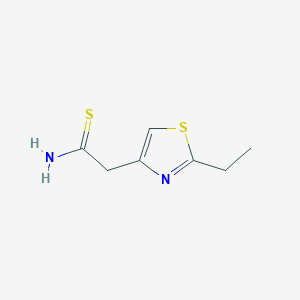
![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13186111.png)

![2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13186115.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13186122.png)
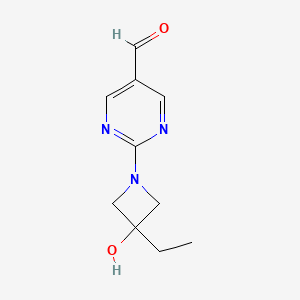
![2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13186131.png)
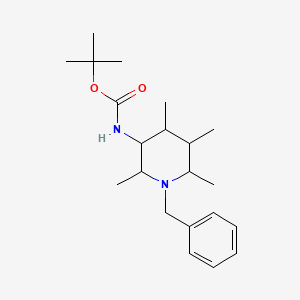
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B13186140.png)
